
Acetic acid;dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecan-2-ol can be achieved through the esterification of dodecan-2-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH₃COOH+C₁₂H₂₆O→CH₃COOC₁₂H₂₅+H₂O
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The esterification reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of advanced separation techniques, such as distillation and extraction, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group in dodecan-2-ol can be oxidized to form a ketone using oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecan-2-one (a ketone).
Reduction: Formation of dodecan-2-ol (an alcohol).
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
Mécanisme D'action
The mechanism of action of acetic acid;dodecan-2-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and dodecan-2-ol, which can then participate in various biochemical processes. Acetic acid can act as a metabolic intermediate in the citric acid cycle, while dodecan-2-ol can be involved in lipid metabolism and membrane structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanol: A primary alcohol with similar chain length but lacks the ester group.
Lauryl acetate: An ester with a similar structure but derived from lauryl alcohol (dodecan-1-ol) instead of dodecan-2-ol.
Dodecanoic acid: A carboxylic acid with a similar chain length but lacks the alcohol group.
Uniqueness
Acetic acid;dodecan-2-ol is unique due to its combination of an ester group and a secondary alcohol, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields.
Propriétés
Numéro CAS |
42270-47-3 |
|---|---|
Formule moléculaire |
C14H30O3 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
acetic acid;dodecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
FVEMLAPDADAEQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


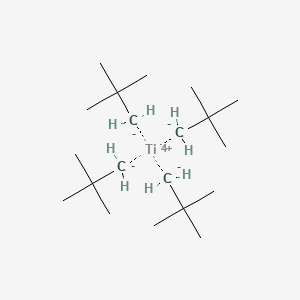

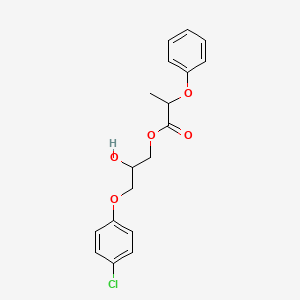

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)



![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

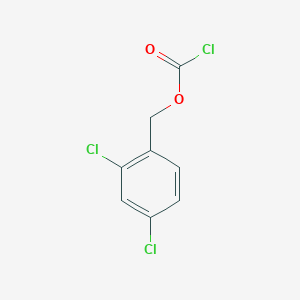
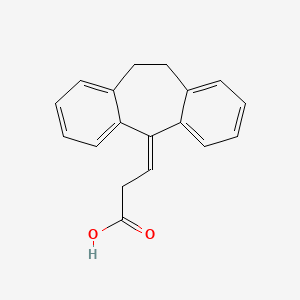
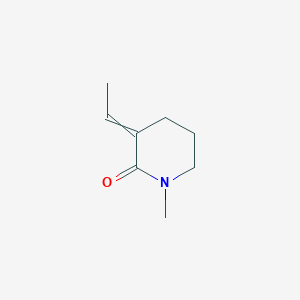
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
